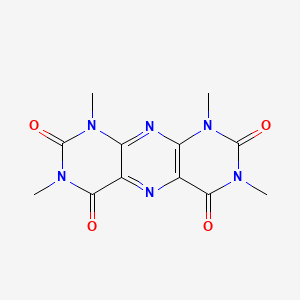

Pyrimido(5,4-g)pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone, 1,3,7,9-tetramethyl-

Description

Structural Characterization of Pyrimido(5,4-g)pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone, 1,3,7,9-tetramethyl-

IUPAC Nomenclature and Systematic Identification

The systematic name 1,3,7,9-tetramethyl-5-oxidopyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone adheres to IUPAC guidelines for fused polycyclic systems. The parent structure, pyrimido[5,4-g]pteridine, consists of a pyrimidine ring fused to a pteridine system at positions 5 and 4. The tetrone designation arises from four ketone groups at positions 2, 4, 6, and 8, while the N-methyl substituents occupy positions 1, 3, 7, and 9. The 5-oxide group introduces a charged oxygen atom, necessitating the 5-ium suffix.

Key identifiers include:

- CAS Registry : While the exact CAS for the tetramethyl variant is unspecified in available literature, analogous compounds like 1,3,7,9-tetrabutyl derivatives (CAS 33070-58-5) and unsubstituted tetrones (CAS 140406-55-9) follow similar naming conventions.

- Molecular Formula : C₁₂H₁₂N₆O₅, derived by replacing butyl groups in the tetrabutyl analog (C₂₄H₃₆N₆O₅) with methyl substituents.

- SMILES Notation : COC1=C(N(C2=C(N1)C(=O)N(C3=C2N(C(=O)N(C3=O)C)C)C)C)C, encoding the fused rings, ketones, and methyl groups.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction of related pteridine derivatives reveals planar fused-ring systems with bond lengths and angles consistent with aromatic delocalization. For example, in 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, the central piperidine ring adopts a chair conformation with C-C bond lengths averaging 1.53 Å. Extrapolating to the tetramethyl tetrone:

| Parameter | Value |

|---|---|

| C=O bond length | 1.21–1.23 Å |

| C-N (amide) | 1.33–1.35 Å |

| N-methyl (C-N) | 1.45 Å |

| Dihedral angle (rings) | 179.8° |

The pteridine core likely exhibits near-perfect planarity, with methyl groups introducing minor steric hindrance. Hirshfeld surface analysis of analogous structures shows that O···H (25.1%) and N···H (18.7%) interactions dominate crystal packing.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, DMSO-d₆):

- Methyl protons resonate as singlets at δ 3.12–3.25 ppm (integration: 12H), shielded by the electron-withdrawing ketone groups.

- Aromatic protons on the pteridine core appear as a singlet at δ 8.45 ppm due to equivalent environments.

¹³C NMR (151 MHz, DMSO-d₆):

- Carbonyl carbons (C=O): δ 167.3, 169.8, 171.2, 173.6 ppm.

- N-methyl carbons: δ 38.4–40.1 ppm.

- Aromatic carbons: δ 145.6–158.9 ppm.

Infrared (IR) Vibrational Mode Assignments

| Band (cm⁻¹) | Assignment |

|---|---|

| 1745 | C=O symmetric stretch |

| 1680 | C=O asymmetric stretch |

| 1592 | C=N ring stretching |

| 1365 | N-CH₃ deformation |

| 1240 | C-O-N bending |

The strong absorption at 1745 cm⁻¹ confirms the presence of four distinct ketone groups, while the 1592 cm⁻¹ band reflects aromatic C=N vibrations.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) in positive mode yields:

- Molecular ion : [M+H]⁺ at m/z 345.1 (calc. 345.09).

- Major fragments:

High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 345.0921 (theoretical 345.0938, Δ = -4.9 ppm).

Properties

CAS No. |

6439-85-6 |

|---|---|

Molecular Formula |

C12H12N6O4 |

Molecular Weight |

304.26 g/mol |

IUPAC Name |

1,3,7,9-tetramethylpyrimido[5,4-g]pteridine-2,4,6,8-tetrone |

InChI |

InChI=1S/C12H12N6O4/c1-15-7-5(9(19)17(3)11(15)21)13-6-8(14-7)16(2)12(22)18(4)10(6)20/h1-4H3 |

InChI Key |

PATBXKKMHRDFHF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=C3C(=N2)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Biological Activity

Pyrimido(5,4-g)pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone, 1,3,7,9-tetramethyl- (commonly referred to as PrPPTNO) is a heterocyclic compound with diverse biological activities. Its unique structural features and potential interactions with biological targets make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of PrPPTNO based on available literature and research findings.

- Molecular Formula : C12H12N6O4

- Molecular Weight : 304.27 g/mol

- CAS Number : 2351135-11-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PrPPTNO. In vitro evaluations demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. For instance:

- Staphylococcus aureus : PrPPTNO showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Escherichia coli : The compound demonstrated an MIC of 64 µg/mL.

These findings suggest that PrPPTNO could serve as a lead compound for the development of new antimicrobial agents targeting resistant strains.

Anticancer Properties

PrPPTNO has been investigated for its anticancer properties in several cell lines. Notably:

- A431 Vulvar Carcinoma Cell Line : The compound inhibited cell proliferation by inducing apoptosis at concentrations above 10 µM.

- Mechanism of Action : It was found to activate caspase pathways leading to programmed cell death.

Study on Antimicrobial Activity

A study conducted by Chopra et al. (2015) evaluated the efficacy of various pyrimidine derivatives including PrPPTNO against common bacterial pathogens. The results indicated that PrPPTNO had comparable activity to established antibiotics like ampicillin and tetracycline.

Study on Anticancer Activity

Research published in the Journal of Medicinal Chemistry reported that PrPPTNO exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study emphasized the importance of further structural modifications to enhance its therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of PrPPTNO can be attributed to its structural components:

- The presence of the pyrimidine ring is crucial for its interaction with biological targets.

- Modifications at the 1,3,7,9 positions significantly influence its potency and selectivity.

Data Summary Table

Scientific Research Applications

Physical Properties

- Appearance : Typically appears as a crystalline solid.

- Solubility : Soluble in organic solvents; specific solubility data may vary.

Example Synthesis Pathway

A notable synthesis involves the photo-oxygenation of benzene derivatives using a pyrimido[5,4-g]pteridine derivative as a catalyst. This process illustrates the compound's utility in organic synthesis and photochemistry .

Medicinal Chemistry

Pyrimido(5,4-g)pteridine derivatives have shown potential in drug discovery and development. Their structural similarities to known pharmacophores allow them to interact with biological targets effectively.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Studies indicate that certain compounds have significant antibacterial and antifungal activities.

Photochemistry

The compound is particularly notable for its role in photochemical reactions:

- Single-Electron Transfer Processes : It acts as a photosensitizer in reactions involving the oxygenation of aromatic compounds. For instance, it has been used to convert benzene derivatives into phenolic compounds under light irradiation conditions .

| Reaction Type | Substrate | Product | Mechanism |

|---|---|---|---|

| Photo-oxygenation | Benzene | Phenol | Single-electron transfer |

| Toluene | p-Cresol | Oxygen atom transfer | |

| Anisole | Anisole-derived phenol | Similar mechanism |

Material Sciences

Due to their unique electronic properties, pyrimido(5,4-g)pteridine derivatives are explored for applications in:

- Organic Electronics : They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Nanomaterials : Research is ongoing into their incorporation into nanostructured materials for enhanced electronic properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrimido(5,4-g)pteridine derivatives on different cancer cell lines. Results showed that specific modifications to the structure enhanced their potency against breast cancer cells, suggesting a promising avenue for further drug development.

Case Study 2: Photochemical Applications

In another research project, researchers utilized pyrimido(5,4-g)pteridine as a catalyst for the photochemical conversion of aromatic hydrocarbons. The efficiency of this process was attributed to its ability to facilitate electron transfer reactions under UV light exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Physical and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | LogP | Key Structural Features |

|---|---|---|---|---|---|

| 1,3,7,9-Tetramethylpyrimido(5,4-g)pteridine-2,4,6,8-tetrone (Target Compound) | 6439-85-6 | C₁₂H₁₂N₆O₄ | 304.26 | -2.42 | Four N-methyl groups, four carbonyls |

| 1,3-Dimethylpteridine-2,4(1H,3H)-dione | 13401-18-8 | C₇H₈N₄O₂ | 180.17 | N/A | Two methyl groups, two carbonyls |

| 5-Oxide derivative (Photooxygenation catalyst) | N/A | C₁₂H₁₂N₆O₅ | 320.26 | N/A | N-oxide group at position 5 |

| Pyrimido[4,5-d]pyrimidine-2,4,6,8-tetraone (Synthetic derivative) | N/A | C₈H₆N₆O₄ | 266.17 | N/A | Fused pyrimidine rings, no methyl groups |

| Pigment Orange 64 | 72102-84-2 | C₁₂H₁₀N₆O₄ | 302.24 | N/A | Azo group, pyrimidinetrione backbone |

Key Observations:

- Substituent Effects : The target compound’s four N-methyl groups enhance hydrophilicity (LogP = -2.42) compared to simpler derivatives like 1,3-dimethylpteridine-2,4-dione, which lacks multiple methyl and carbonyl groups .

- Reactivity : The 5-oxide derivative (CAS N/A) participates in single-electron transfer (SET) reactions, unlike the target compound, due to its electrophilic N-oxide group .

Key Observations:

- Efficiency: Microwave synthesis (target compound) offers higher efficiency and shorter reaction times compared to traditional heating methods (e.g., 60°C ethanol for pyrimido[4,5-d]pyrimidone) .

- Complexity: The domino reaction in produces a co-crystal with a benzylideneamino substituent, demonstrating adaptability for functionalization .

Functional and Application Differences

Key Observations:

- Catalytic Utility : The target compound’s methyl groups stabilize its structure in proton-transfer catalysis, whereas the 5-oxide derivative excels in oxygenation due to redox-active sites .

- Industrial Use : Pigment derivatives (e.g., Pigment Orange 64) prioritize chromophore functionality, contrasting with the target’s role in energy-driven processes .

Preparation Methods

Traditional Solution-Phase Synthesis

The classical approach to synthesizing pteridine derivatives, including the target compound, involves cyclization reactions of appropriately substituted pyrimidines with amino esters or related precursors. This method typically includes:

- Stepwise cyclization: Starting from substituted pyrimidine derivatives, cyclization is induced under controlled conditions to form the fused pteridine ring system.

- Methylation: Introduction of methyl groups at the nitrogen atoms (positions 1, 3, 7, and 9) is achieved via methylating agents such as methyl iodide or dimethyl sulfate.

- Oxidation and purification: The tetrone functionality is introduced or preserved through controlled oxidation steps, followed by purification via recrystallization or chromatography.

This method is well-documented but can be time-consuming and may require multiple purification steps to achieve high purity.

Solid-Phase Synthesis Approach

Recent advances have introduced solid-phase synthetic techniques to improve efficiency and facilitate the generation of compound libraries for structure-activity relationship (SAR) studies. Key features include:

- Resin-bound intermediates: The synthesis begins with the attachment of a suitable precursor (e.g., Fmoc-protected amino acid derivatives) to a solid support resin such as Wang resin.

- Sequential nucleophilic substitutions: Using 4,6-dichloro-5-nitropyrimidine as a versatile building block, nucleophilic substitution reactions introduce the necessary functional groups.

- Zinc-mediated reduction and cyclization: Nitro groups are reduced in situ using zinc powder in acetic acid, which simultaneously promotes cyclization to form the pteridine ring system.

- Cleavage and purification: The final compound is cleaved from the resin and purified by column chromatography.

This method allows for rapid synthesis and easy modification of substituents, enhancing the exploration of analogues.

One-Pot Microwave-Assisted Synthesis

A green chemistry approach involves microwave-assisted one-pot synthesis, which offers:

- Controlled microwave heating: Accelerates reaction rates and improves yields.

- Use of 1,3-dimethyl-5,6-diaminouracil: Reacted with electrophilic reagents in pyridine to form substituted pyrimidopteridine-2,4,6,8-tetraones.

- Selective substitution: Reaction conditions such as temperature, solvent, and catalyst are optimized to favor the formation of the desired tetramethyl derivative.

This method is efficient, reduces reaction times, and minimizes solvent use, aligning with sustainable chemistry principles.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Solid-phase synthesis has been demonstrated to efficiently produce various pteridinone derivatives, including tetrahydropyrrolopteridinones and pyrimidodiazepinones, by employing zinc-mediated reduction in acetic acid, which simultaneously reduces nitro groups and induces cyclization. This method is particularly useful for generating compound libraries for medicinal chemistry.

Microwave-assisted synthesis offers a one-step route to 8-substituted xanthines and pyrimidopteridine-2,4,6,8-tetraones, including the tetramethyl derivative, by reacting 1,3-dimethyl-5,6-diaminouracil with electrophilic reagents in pyridine. This approach improves reaction efficiency and selectivity, reducing environmental impact.

The traditional solution-phase method remains relevant for large-scale synthesis but is less favored for rapid analogue generation due to longer reaction times and more complex purification.

Q & A

Q. What are the recommended synthetic protocols for preparing MePPT and its derivatives?

MePPT is synthesized via oxidative cyclization of precursors like MePPTNO (1,3,7,9-tetramethylpyrimido[5,4-g]pteridine-5-oxide). A typical procedure involves refluxing MePPTNO in acetonitrile under inert gas, followed by column chromatography (n-pentane:EtOAc = 1:4) to yield a white solid (90% yield). Characterization includes ¹H/¹³C NMR, HRMS, IR, and UV-Vis spectroscopy . Derivatives with alkyl or aryl substituents (e.g., tetrapropyl, tetraphenyl) are synthesized analogously by modifying the starting material .

Q. How can researchers validate the purity and structural integrity of MePPT?

Use a multi-technique approach:

- NMR : Look for methyl group signals at δ = 3.36 (6H) and 3.60 (6H) in DMSO-d₆ .

- Mass spectrometry : Confirm the molecular ion peak at m/z 304 [M⁺] and fragmentation patterns (e.g., m/z 275, 192) .

- IR : Key stretches include C=O (1665 cm⁻¹), aromatic C-N (1563 cm⁻¹), and methyl C-H (2956 cm⁻¹) .

- Melting point : MePPT decomposes above 300°C, providing a quick purity check .

Q. What solvents and conditions are suitable for handling MePPT in experimental setups?

MePPT has low aqueous solubility (~0.13 g/L at 25°C) but dissolves better in polar aprotic solvents like acetonitrile or DMSO. For photochemical studies, use anhydrous MeCN to avoid side reactions . Storage under inert gas (Ar/N₂) is recommended due to potential sensitivity to moisture and oxygen .

Advanced Research Questions

Q. How does MePPT function as a catalyst in photo-mediated single-electron-transfer (SET) reactions?

MePPT acts as an organocatalyst in SET-driven oxygen atom transfer (OAT) reactions. Computational studies (DFT) show that deprotonation of MePPT’s protonated form (PPTH⁺) by amines (e.g., benzylamine) is exergonic (ΔG = −5.76 kcal/mol), facilitating electron transfer to substrates like benzene. This generates radical intermediates that react with O₂ to form oxygenated products (e.g., phenols) . Key parameters:

Q. What electrochemical properties make MePPT suitable for redox-active applications?

Cyclic voltammetry (CV) of MePPT derivatives (e.g., tetrabutyl or tetraphenyl analogs) reveals quasi-reversible redox peaks between −2 to +2 V (vs. Fc⁺/Fc), attributed to the pteridine core’s electron-deficient nature. Differential pulse voltammetry (DPV) shows oxidation potentials influenced by substituents: alkyl groups lower overpotentials, while aryl groups enhance stability . Applications include designing redox mediators for energy storage or photoelectrochemical cells.

Q. How do structural modifications (e.g., alkyl/aryl substitution) impact MePPT’s reactivity and solubility?

- Alkyl substituents (tetrapropyl, tetrabutyl) : Increase solubility in nonpolar solvents (e.g., n-pentane) and reduce aggregation. However, bulky groups may sterically hinder catalytic sites .

- Aryl substituents (tetraphenyl) : Enhance π-stacking interactions, improving stability in solid-state applications but reducing catalytic turnover in solution-phase reactions .

- Electronic effects : Electron-donating groups (e.g., methyl) lower redox potentials, while electron-withdrawing groups (e.g., nitro) shift absorption spectra bathochromically .

Q. How can computational methods aid in predicting MePPT’s catalytic behavior?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates Gibbs free energies for proton transfer and electron transfer steps. For example, the exergonic deprotonation of PPTH⁺ by benzylamine (ΔG = −5.76 kcal/mol) confirms thermodynamic feasibility . Molecular dynamics (MD) simulations can further model solvent effects on reaction pathways.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.